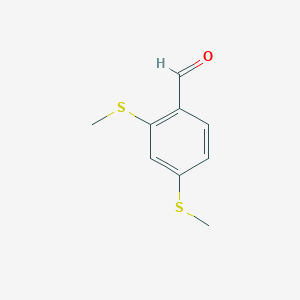

2,4-Bis(methylthio)benzaldehyde

説明

2,4-Bis(methylthio)benzaldehyde (CAS: Not explicitly provided; referred to as compound 1l in ) is an aromatic aldehyde derivative with methylthio (-SCH₃) groups at the 2- and 4-positions of the benzaldehyde ring. It is synthesized via methods involving condensation reactions, as evidenced by its preparation from α-diones using protocols adapted from Babudri et al. . Key physicochemical properties include:

- Molecular weight: Calculated as 198.30 g/mol (C₉H₁₀OS₂).

- Melting point: 84–85°C (Ethyl acetate/petrol) .

- IR spectral data: Peaks at 2839 cm⁻¹ (C-H stretch), 1671 cm⁻¹ (C=O stretch), and 1278–1035 cm⁻¹ (C-S and aromatic C-H bends) .

The compound’s methylthio substituents enhance electron density at the aromatic ring, influencing its reactivity in nucleophilic substitutions and cycloaddition reactions. It is frequently utilized in heterocyclic synthesis, such as in pyrimido oxazine derivatives .

特性

CAS番号 |

15345-32-1 |

|---|---|

分子式 |

C9H10OS2 |

分子量 |

198.3 g/mol |

IUPAC名 |

2,4-bis(methylsulfanyl)benzaldehyde |

InChI |

InChI=1S/C9H10OS2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-6H,1-2H3 |

InChIキー |

QSJSJDLNFYZZCY-UHFFFAOYSA-N |

正規SMILES |

CSC1=CC(=C(C=C1)C=O)SC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 2,4-Bis(methylthio)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of thioanisole with an appropriate catalyst. For instance, a method using an SZTA catalyst (prepared by mixing TiCl4 and ZrOCl2-8H2O) involves heating the mixture to 70-90°C under a CO atmosphere at a pressure of 0.5-5 MPa for 3-8 hours . Another method involves the reaction of 4-bromo-2-chloro-6-methylbenzenamine with thioanisole .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions is optimized to ensure high yield and cost-effectiveness. The use of environmentally friendly catalysts and processes is also considered to minimize waste and reduce production costs .

化学反応の分析

Types of Reactions

2,4-Bis(methylthio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The methylthio groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

科学的研究の応用

2,4-Bis(methylthio)benzaldehyde has several scientific research applications:

作用機序

The mechanism of action of 2,4-Bis(methylthio)benzaldehyde involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The antioxidant activity is due to its ability to scavenge free radicals and chelate metal ions .

類似化合物との比較

Table 1: Key Structural Features of Benzaldehyde Derivatives

Key Observations :

Key Observations :

- Nucleophilic Reactivity : The methylthio groups in this compound facilitate nucleophilic substitutions, enabling its use in multi-component reactions to form nitrogen-containing heterocycles .

- Comparative Reactivity : Unlike unsubstituted benzaldehyde, which forms triazoles via disproportionation , this compound’s electron-rich structure favors cyclocondensation pathways.

Key Observations :

- Antimicrobial Activity : Methylthio-substituted benzaldehydes exhibit moderate antibacterial activity, whereas methoxy derivatives (e.g., 4-methoxybenzaldehyde) show enhanced antifungal properties due to improved membrane penetration .

- Industrial Demand : Fluorinated analogs like 2,4-bis(trifluoromethyl)benzaldehyde dominate pharmaceutical markets due to their metabolic stability .

Physicochemical Stability

- Thermal Stability : Methylthio groups decompose at lower temperatures (~200°C) compared to trifluoromethyl groups (>300°C), limiting high-temperature applications for this compound .

- Solubility : The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but less so in water, similar to other thioether-substituted aldehydes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。